(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic molecule characterized by its unique structure, which includes a benzothiazole ring, a fluorophenyl group, a furan ring, and a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4,6-dimethyl-1,3-benzothiazole, 4-fluorobenzaldehyde, and furan-2-carbaldehyde.
Step-by-Step Synthesis:
Reaction Conditions: These reactions generally require specific catalysts, solvents, and temperature conditions to proceed efficiently. For example, the Friedel-Crafts acylation might use aluminum chloride as a catalyst and anhydrous conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially yielding hydroxyl derivatives.
Substitution: The benzothiazole and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while reduction of the pyrrolidine-2,3-dione core could produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural motifs are reminiscent of pharmacophores found in various drugs, suggesting it might exhibit bioactivity against certain diseases.
Industry
In materials science, the compound could be used in the development of novel materials with specific properties, such as conductivity or fluorescence, due to its aromatic and heterocyclic components.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and fluorophenyl groups could play a role in binding to these targets, while the furan and pyrrolidine-2,3-dione moieties might influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in the compound provides unique electronic properties compared to its chloro- and bromo- analogs. Fluorine’s high electronegativity can influence the compound’s reactivity and interaction with biological targets, potentially leading to different bioactivity profiles.
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H17FN2O4S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17FN2O4S/c1-12-10-13(2)19-17(11-12)32-24(26-19)27-20(14-5-7-15(25)8-6-14)18(22(29)23(27)30)21(28)16-4-3-9-31-16/h3-11,20,29H,1-2H3 |
InChI Key |
VXBSRSYNUKZIOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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